molecular formula C9H6BrNO2 B8228784 5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B8228784
M. Wt: 240.05 g/mol
InChI Key: HMKNHUBWERKEDA-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one (CAS 16096-83-6) is a high-value brominated benzoxazinone derivative serving as a versatile synthetic intermediate and privileged scaffold in chemical and pharmaceutical research. With a molecular formula of C 9 H 6 BrNO 2 and a molecular weight of 240.05 g/mol, this compound is a key building block for accessing complex N,O-heterocyclic systems . The 1,3-benzoxazin-4-one core is recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological properties, which include anticancer, antibacterial, and antifungal activities . The bromine substituent at the 5-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of chemical space for drug discovery . This makes the compound particularly valuable for the synthesis of quinazolinones, 4-hydroxy-quinolinones, and other nitrogen-containing heterocycles that are prevalent in many active pharmaceutical ingredients . In organic synthesis, this compound acts as an excellent precursor for the preparation of functional polymers and materials . Furthermore, the embedded 1,3-benzoxazin-4-one structure has been identified as an efficient N -centered directing group for facilitating ortho-C-H activation, allowing for regioselective halogenation, acetoxylation, and hydroxylation, which are often challenging transformations with pre-functionalized substrates . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-2-methyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKNHUBWERKEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CC=C2)Br)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of substituted anthranilic acids with orthoesters in the presence of a catalyst. One common method includes the use of acetic acid as a catalyst in ethanol, which facilitates the formation of the benzoxazine ring . Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing scalable purification techniques, would likely be applied to produce this compound in bulk.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form complex heterocyclic structures through cyclization reactions with other compounds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 5-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one exhibit promising anticancer properties. A study demonstrated that these compounds could inhibit cell growth in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were calculated through MTT assays, showing effective cytotoxicity against cancer cells .

Antibacterial and Antifungal Properties
The compound has also been investigated for its antibacterial and antifungal activities. In vitro studies revealed that it exhibits significant inhibition against a range of bacterial strains and fungal species, suggesting its potential as a lead compound for developing new antimicrobial agents .

Chemical Biology

Chemical Probes
this compound serves as a valuable chemical probe in biological research. It can be utilized to study specific biological pathways and molecular interactions due to its ability to modulate enzyme activity and receptor binding . This capability allows researchers to explore the underlying mechanisms of various diseases.

Materials Science

Polymer Incorporation
The compound can be incorporated into polymer matrices to enhance their properties, such as fluorescence and conductivity. This application is particularly relevant in the development of advanced materials for electronic devices . The unique structural features of this compound contribute to the modification of physical properties in polymer composites.

Data Table: Summary of Biological Activities

Activity Cell Line/Organism IC50 Value (µM) Reference
AnticancerHeLa (cervical cancer)12.5
AntibacterialE. coli15.0
AntifungalCandida albicans10.0

Case Studies

Case Study 1: Anticancer Potential
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that modifications at specific positions on the benzene ring enhanced cytotoxicity, leading to the identification of a potent derivative with an IC50 value of 8 µM .

Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of the antimicrobial properties was conducted using standard disk diffusion methods against various pathogens. The findings showed that compounds derived from this compound exhibited broad-spectrum activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as chymotrypsin, by forming covalent bonds with the active site residues . This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include derivatives with variations in substituent type, position, and ring systems. These modifications influence physicochemical properties, reactivity, and biological activity.

Key Observations :

  • Substituent Position : Methoxy or ethyl groups at positions 5 and 7 (e.g., 5-ethyl-7-methoxy) improve inhibitory potency and metabolic stability in plasma .
  • Ring Modifications: Replacement of the benzene ring with a thieno system (sulfur-containing analog) shifts biological selectivity toward complement system inhibitors .

Physicochemical Properties

  • Melting Points : Electron-withdrawing substituents (e.g., Cl, Br) increase melting points compared to electron-donating groups (e.g., Me, OMe). For example:
    • 7-Chloro-2-methyl: 149–150°C
    • 2,6-Dimethyl: 122–123°C
  • Spectroscopic Signatures: The carbonyl peak in 13C NMR for 5-bromo-2-methyl derivatives appears at ~159 ppm, shifting to 165 ppm upon conversion to quinazolinones .

Biological Activity

5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound belonging to the benzoxazine family, characterized by its unique substitution pattern that significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer, antibacterial, and antiviral domains.

The molecular formula of this compound is C9H6BrNO2. The presence of the bromine atom and the methyl group at specific positions contributes to its reactivity and selectivity in various biological contexts.

Synthesis

The synthesis typically involves cyclization reactions of substituted anthranilic acids with orthoesters under acidic conditions. For example, acetic acid can be used as a catalyst in ethanol to facilitate the formation of the benzoxazine ring .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of specific enzymes such as chymotrypsin, which plays a role in tumor progression. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

2. Antibacterial Properties

The compound has demonstrated activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve disruption of bacterial cell wall synthesis and function. Studies report IC50 values indicating effective inhibition at low concentrations, suggesting strong antibacterial potential .

3. Antiviral Effects

Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes. This aspect requires further investigation to elucidate specific pathways and efficacy against various viruses .

4. Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.

Compound NameAnticancer ActivityAntibacterial ActivityAntiviral Activity
This compoundSignificantEffective against MRSAPreliminary evidence
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-oneModerateLimitedNot studied
2-Methyl-4H-benzoxazin-4-oneLowModerateNot studied

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Anticancer Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM after 48 hours .
  • Antibacterial Study : In research focused on MRSA strains, the compound exhibited bactericidal activity at concentrations as low as 5 µg/mL, outperforming several standard antibiotics.
  • Anti-inflammatory Research : In vivo studies indicated that administration of this compound reduced inflammation markers in animal models of arthritis by over 30% compared to control groups .

Q & A

Q. What synthetic methodologies are most effective for preparing 5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one, and how can reaction completion be validated?

Answer: The compound is typically synthesized via condensation of substituted anthranilic acid derivatives with acylating agents. For example:

  • Step 1: Dissolve methyl 2-amino-5-bromo-6-methylbenzoate (0.005 mol) in ethanol, then react with acetic anhydride (0.01 mol) under reflux for 4–6 hours .
  • Step 2: Monitor reaction progress using TLC with hexane:ethyl acetate (2:1) as the mobile phase. Recrystallize the product in ethanol for purification .
  • Validation: Confirm purity via elemental analysis (e.g., C: 45.2% theoretical vs. 44.8% experimental; H: 2.7% vs. 2.6%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • Elemental Analysis: Quantify C, H, N, and Br content to verify stoichiometry (e.g., deviations <0.3% indicate high purity) .
  • NMR/FTIR: Use 1^1H NMR to confirm methyl group integration (~δ 2.4 ppm) and aromatic protons. FTIR peaks at 1740–1720 cm1^{-1} confirm the oxazinone carbonyl .
  • Mass Spectrometry: ESI-MS ([M+H]+^+: m/z 257.98) validates molecular weight .

Q. How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C indicates room-temperature stability).
  • Photostability: Expose to UV light (254 nm) for 24 hours and monitor degradation via HPLC .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromine position, methyl group) influence bioactivity in in vitro models?

Answer:

  • Case Study: Replace the 5-bromo group with 6-bromo (as in 6-bromo-2-phenyl derivatives) to test anthelmintic activity. Compare IC50_{50} values against Caenorhabditis elegans .
  • Methyl Group Impact: Remove the 2-methyl group to assess its role in COX-2 inhibition (e.g., 25% reduction in anti-inflammatory activity observed in murine macrophages) .

Q. What mechanistic insights explain contradictory data in cytotoxicity studies across cell lines?

Answer:

  • Hypothesis: Discrepancies may arise from differential expression of metabolic enzymes (e.g., cytochrome P450).
  • Experimental Design:
    • Treat HepG2 (liver) and MCF-7 (breast) cells with 10 µM compound for 48 hours.
    • Measure apoptosis via Annexin V/PI staining and correlate with CYP3A4 activity (Western blot) .
  • Key Finding: Higher CYP3A4 in HepG2 reduces cytotoxicity (IC50_{50} = 45 µM) vs. MCF-7 (IC50_{50} = 18 µM) .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • In Silico Profiling: Use SwissADME to predict logP (2.8), bioavailability (55%), and BBB permeability (low).
  • Docking Studies: Simulate binding to COX-2 (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonding with Arg120) .

Q. What strategies optimize yield in multi-step derivatization (e.g., coupling with triazine or imidazole moieties)?

Answer:

  • Step 1: React 5-Bromo-2-methyl-oxazinone with 2,4,6-trichlorotriazine (1.5 eq.) in THF at 0°C for 2 hours .
  • Step 2: Substitute chlorine with 4-methoxyphenol (1.0 eq.) under basic conditions (NaHCO3_3).
  • Optimization: Increase yield from 62% to 85% by using anhydrous DMF as a solvent .

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